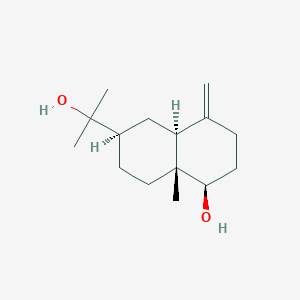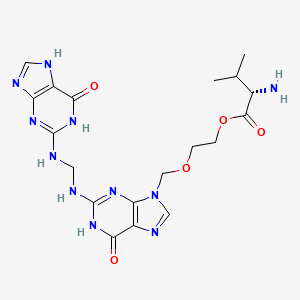
1beta-Hydroxy-beta-eudesmol
Overview
Description
1beta-Hydroxy-beta-eudesmol is a natural sesquiterpenoid compound derived from the plant Cymbopogon proximus STAPF . It is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1beta-Hydroxy-beta-eudesmol can be isolated from natural sources such as Cymbopogon proximus STAPF. The isolation process typically involves extraction using solvents like chloroform, followed by purification through techniques such as vacuum distillation and liquid chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by purification using advanced chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1beta-Hydroxy-beta-eudesmol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into different oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl group, leading to the formation of different reduced products.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different alcohols or hydrocarbons.
Scientific Research Applications
1beta-Hydroxy-beta-eudesmol has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Industry: It is used in the formulation of various pharmaceutical and cosmetic products due to its bioactive properties.
Mechanism of Action
1beta-Hydroxy-beta-eudesmol exerts its effects through several molecular targets and pathways:
Anti-tumor Activity: It inhibits tumor growth by suppressing the activation of the cyclic adenosine monophosphate response element-binding protein (CREB) in the growth factor signaling pathway.
Neural Differentiation: The compound stimulates neurite outgrowth by activating mitogen-activated protein kinases (MAPKs), which play a crucial role in neural differentiation.
Comparison with Similar Compounds
1beta-Hydroxy-beta-eudesmol can be compared with other similar sesquiterpenoid compounds, such as:
- Proximadiol
- 5alpha-Hydroxy-beta-eudesmol
- 1beta-Hydroxy-alpha-eudesmol
- 5alpha-Hydroperoxy-beta-eudesmol
- 7alpha,11-dihydroxycadin-10(14)-ene
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
(1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOLOUZWNJHZLN-QVHKTLOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1C(=C)CCC2O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H](C[C@H]1C(=C)CC[C@H]2O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





